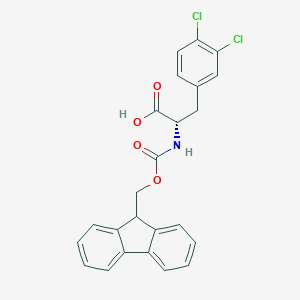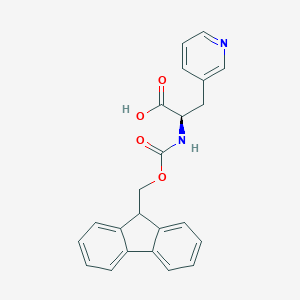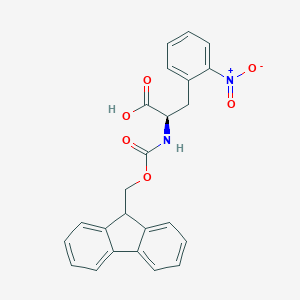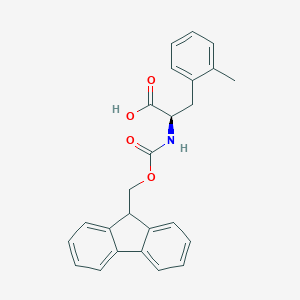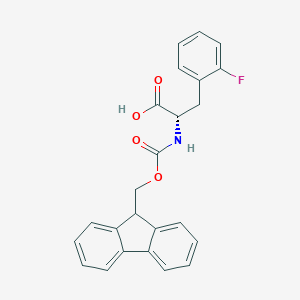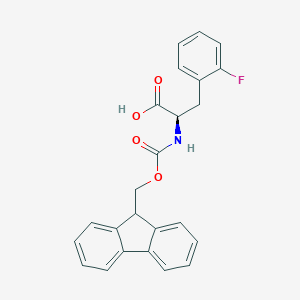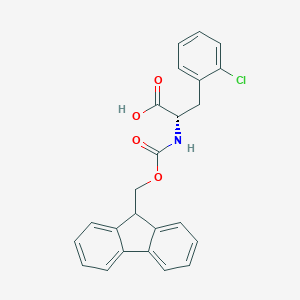
Fmoc-Gly-OH-15N
Vue d'ensemble
Description
Fmoc-Gly-OH-15N is an N-Fmoc-protected form of Glycine . Glycine is a nonessential amino acid that acts as an inhibitory neurotransmitter in the vertebrate central nervous system . It also possesses cytoprotective properties against oxidant damage in the kidney . This compound is used to synthesize isotope-labeled peptides for MS-based protein quantitation .
Synthesis Analysis
The synthesis of Fmoc-Gly-OH-15N involves the coupling of saccharide β-glycosylamines for the fractionation of oligosaccharides and formation of neoglycoconjugates . The organic phase layer is recovered and concentrated to obtain the crude product. The crude product is then recrystallized in a mixed solvent of ethyl acetate hexane=1:2 (30 ml), and white solid denoted as Fmoc-Gly-OH is obtained after filtration at a reduced pressure .Molecular Structure Analysis
The linear formula of Fmoc-Gly-OH-15N is (15NH-Fmoc)CH2CO2H . Its molecular weight is 298.30 . The SMILES string is OC(=O)C[15NH]C(=O)OCC1c2ccccc2-c3ccccc13 .Chemical Reactions Analysis
Fmoc-Gly-OH-15N is used in peptide synthesis . The Fmoc group is a temporary protecting group for the amine at the N-terminus in SPPS . Its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .Physical And Chemical Properties Analysis
Fmoc-Gly-OH-15N is a solid substance . It has a melting point of 174-175 °C (lit.) . It is suitable for bio NMR technique . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Biomolecular NMR
“Fmoc-Gly-OH-15N” is used in Biomolecular NMR (Nuclear Magnetic Resonance) as a protected amino acid to synthesize isotope-labeled peptides. These peptides are crucial for MS-based (Mass Spectrometry) protein quantitation, allowing researchers to study protein structures, dynamics, and interactions .
Proteomics
In Proteomics , “Fmoc-Gly-OH-15N” serves as a building block for synthesizing isotope-labeled peptides. This application is vital for quantitative proteomics, where it aids in the accurate measurement of protein abundance and post-translational modifications .
Mécanisme D'action
Target of Action
Fmoc-Gly-OH-15N, also known as N-(9-Fluorenylmethoxycarbonyl)-glycine-15N, is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of an incoming amino acid during peptide synthesis .
Mode of Action
Fmoc-Gly-OH-15N acts as a protective group for the amino group during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . This allows for the selective addition of amino acids in a step-wise fashion during peptide synthesis .
Biochemical Pathways
The main biochemical pathway involved with Fmoc-Gly-OH-15N is peptide synthesis . In this process, the Fmoc group protects the amino group of the amino acid, preventing it from reacting until it is selectively removed. This allows for the controlled addition of amino acids to a growing peptide chain .
Pharmacokinetics
The use of isotopically labeled compounds like fmoc-gly-oh-15n can be beneficial in pharmacokinetic studies as tracers .
Result of Action
The result of the action of Fmoc-Gly-OH-15N is the successful synthesis of peptides with a specific sequence of amino acids . By protecting the amino group during synthesis, Fmoc-Gly-OH-15N allows for the controlled addition of amino acids, enabling the creation of peptides with a wide range of biological activities .
Action Environment
The action of Fmoc-Gly-OH-15N is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of a suitable base for the removal of the Fmoc group can influence the efficacy of peptide synthesis . The compound is typically stored at a temperature of 2-8°C .
Orientations Futures
The future directions of Fmoc-Gly-OH-15N research could involve its use in the synthesis of isotope-labeled peptides for MS-based protein quantitation . It could also be used in the coupling of saccharide β-glycosylamines for the fractionation of oligosaccharides and formation of neoglycoconjugates .
Relevant Papers There are several relevant papers on Fmoc-Gly-OH-15N. One paper discusses the efficient Fmoc-protected amino ester hydrolysis using green calcium (II) iodide as a protective agent . Another paper provides a safety data sheet for Fmoc-Gly-OH-15N .
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i18+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKDFTQNXLHCGO-CPZJZEHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH]CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Gly-OH-15N | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




